Synthesis of 5-Bromovanillin from Vanillin: Yield and Regioselectivity Evidence
The bromination of vanillin proceeds with high regioselectivity and yield to produce 5-bromovanillin, contrasting with alternative bromination sites that lead to different isomers. Under standard laboratory conditions (bromine in glacial acetic acid at room temperature), the yield of 5-bromovanillin is reported as 95%, with the product identified by its distinct melting point of 166 °C, which clearly distinguishes it from 2-bromovanillin (155 °C) and 6-bromovanillin (178 °C) [1]. Another study reports a 96% yield under similar conditions [2]. This high-yielding, regioselective formation is a key procurement advantage over other potential brominated vanillin isomers.
| Evidence Dimension | Synthetic yield and product melting point |
|---|---|
| Target Compound Data | Yield: 95% (also reported 96%); Melting Point: 166 °C |
| Comparator Or Baseline | 2-Bromovanillin: Melting Point 155 °C; 6-Bromovanillin: Melting Point 178 °C |
| Quantified Difference | Yield >95%; Melting point differs by +11 °C from 2-bromo and -12 °C from 6-bromo isomer |
| Conditions | Bromination of vanillin (1) with 1.1 eq. Br₂ in glacial acetic acid at room temperature |
Why This Matters
The high yield and specific melting point confirm identity and purity, critical for cost-effective procurement and ensuring the correct isomer is used in subsequent synthetic steps.
- [1] University of Chicago. Directive Effects in the Bromination of Vanillin: Lab Report (Student Data). Studocu. View Source
- [2] Qu, X.; Wang, Y.; Zhu, B. Study on Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Chinese Journal of Synthetic Chemistry 2006. View Source
